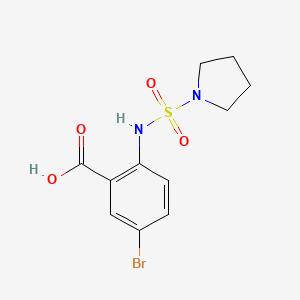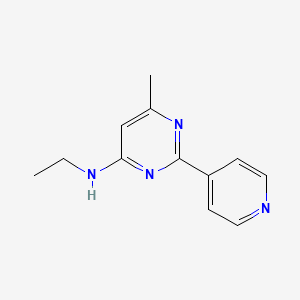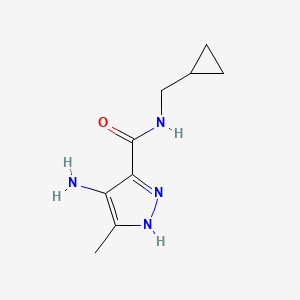![molecular formula C11H14ClN3O3 B7554588 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are involved in immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid selectively inhibits JAK3, which is a key component of the signaling pathway for cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which are involved in the activation and proliferation of T cells and B cells. This results in the suppression of the immune response, which is beneficial in autoimmune diseases where the immune system attacks the body's own tissues.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), in both animal models and human clinical trials. This compound also inhibits the activation and proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.
Advantages and Limitations for Lab Experiments
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune responses. This compound can be used to investigate the downstream signaling pathways of cytokines that activate JAK3, as well as the effects of JAK3 inhibition on immune cell function. However, this compound has limitations in terms of its selectivity, as it can also inhibit JAK1 and JAK2 at higher concentrations. This may complicate the interpretation of experimental results and requires careful dose optimization.
Future Directions
There are several future directions for the research and development of 3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid. One potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes. This compound may also have potential in the treatment of certain cancers, as JAK3 is involved in the proliferation and survival of some cancer cells. In addition, this compound may be useful in combination with other immunomodulatory agents, such as biologic therapies, to enhance their efficacy and reduce side effects. Finally, further research is needed to better understand the long-term safety and efficacy of this compound in different patient populations.
Synthesis Methods
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid can be synthesized through a multi-step process starting from 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid. The key step involves the coupling of the acid with N-Boc-3-aminopropan-1-ol, followed by deprotection of the Boc group and subsequent acylation with 4-nitrophenyl chloroformate. The resulting intermediate is then reduced to this compound using borane-tetrahydrofuran complex.
Scientific Research Applications
3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has shown efficacy in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis, as well as improving the quality of life of patients with these conditions.
properties
IUPAC Name |
3-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-6(2)10-14-5-7(12)9(15-10)11(18)13-4-3-8(16)17/h5-6H,3-4H2,1-2H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHVQHSFAMLYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B7554522.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)

![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)
![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)